7-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C21H22N6O4S and its molecular weight is 454.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agricultural Bactericide Potential
A study by Du et al. (2017) explores the synthesis of novel quinazolin-4-one derivatives, including compounds structurally similar to 7-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one. These compounds demonstrated potent inhibition activities against phytopathogenic bacteria, suggesting their potential as effective agricultural bactericides (Du et al., 2017).
Anti-Inflammatory Properties
Bruni et al. (1993) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives, which included structural analogs of the compound . These compounds exhibited various anti-inflammatory activities, possibly due to their ability to inhibit leukotrienes and prostaglandin biosynthesis (Bruni et al., 1993).
Antagonist Activities
Research by Lenzi et al. (2009) on 2-phenylpyrazolo[4,3-d]pyrimidin-7-one derivatives, closely related to the queried compound, revealed high potency as human A3 adenosine receptor antagonists. This suggests potential application in therapies targeting adenosine receptors (Lenzi et al., 2009).
Potential for Antimicrobial Activity
Several studies have synthesized compounds structurally similar to this compound and evaluated them for antimicrobial activity. The compounds synthesized by Kurasawa et al. (1990) and Abdelhamid et al. (2005) showed promise in this area, suggesting similar potential for the compound (Kurasawa et al., 1990); (Abdelhamid et al., 2005).
Pharmacological Activity
Research into pyrazolo[1,5-a]pyrimidin-7-ones, such as that by Auzzi et al. (1983), has demonstrated the potential for such compounds in pharmacological applications, specifically as nonsteroidal anti-inflammatory drugs without ulcerogenic activity. This points to a similar potential for the queried compound in therapeutic applications (Auzzi et al., 1983).
Mechanism of Action
Target of Action
SMR000030926, also known as the Secretion Modification Region (SMR) peptide, primarily targets the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in the folding and unfolding of other proteins, and is involved in the formation of biofilms by bacteria such as Staphylococcus aureus .
Mode of Action
The SMR peptide interacts with DnaK, inhibiting its function and thereby disrupting the formation of biofilms . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them highly resistant to antibiotics . By targeting DnaK, the SMR peptide can prevent the formation of these biofilms, reducing the bacteria’s resistance to treatment .
Biochemical Pathways
It is known that dnak, the target of the smr peptide, is involved in the heat shock response, a cellular defense mechanism against stress conditions . By inhibiting DnaK, the SMR peptide may disrupt this response, affecting the bacteria’s ability to survive under stress conditions .
Result of Action
The primary result of the SMR peptide’s action is the inhibition of biofilm formation by Staphylococcus aureus . This can potentially enhance the effectiveness of antibiotic treatments, as biofilms are a major contributor to antibiotic resistance .
Properties
IUPAC Name |
7-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4S/c28-18(25-7-9-26(10-8-25)20-22-4-2-5-23-20)3-1-6-27-19(29)14-11-16-17(31-13-30-16)12-15(14)24-21(27)32/h2,4-5,11-12H,1,3,6-10,13H2,(H,24,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKXNQXSPSYIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.